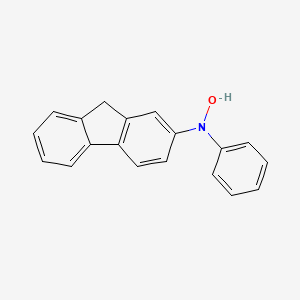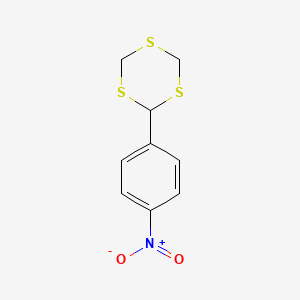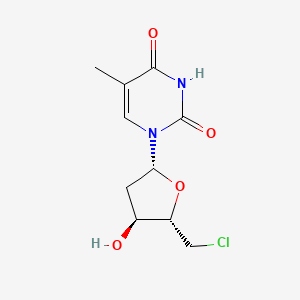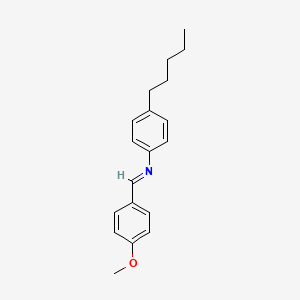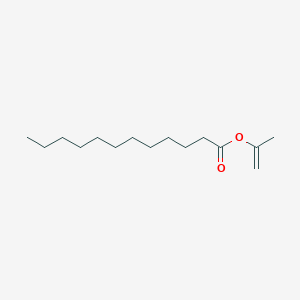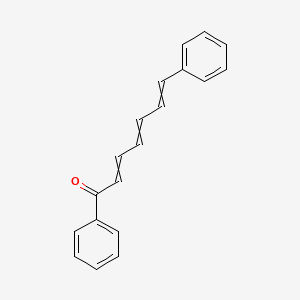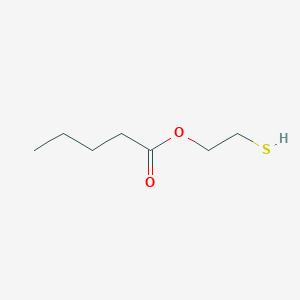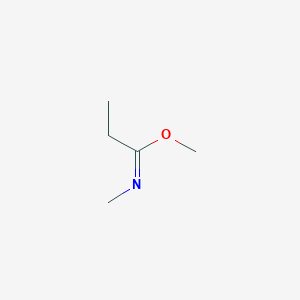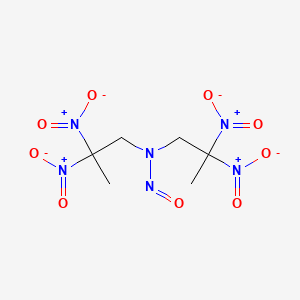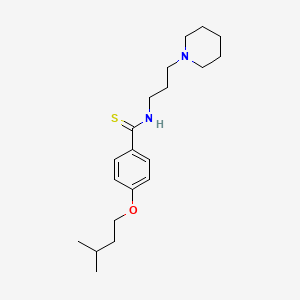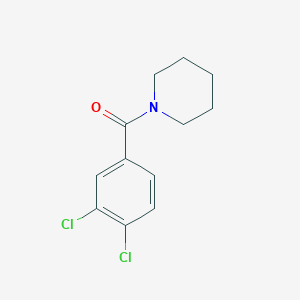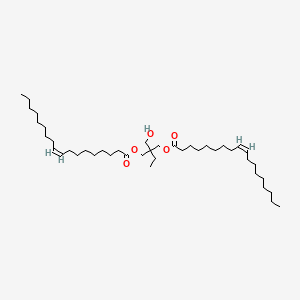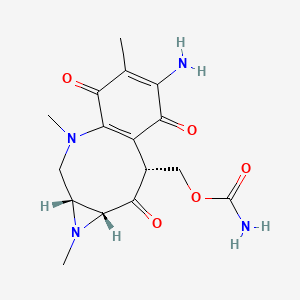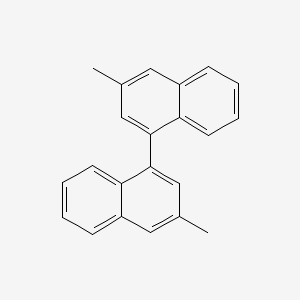
1,1'-Binaphthalene, 3,3'-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-Binaphthalene, 3,3’-dimethyl- is an organic compound with the molecular formula C22H18 and a molecular weight of 282.3783 g/mol . This compound is a derivative of binaphthalene, characterized by the presence of two methyl groups at the 3 and 3’ positions on the naphthalene rings.
Métodos De Preparación
The synthesis of 1,1’-Binaphthalene, 3,3’-dimethyl- can be achieved through various synthetic routes. One common method involves the use of palladium or nickel catalysts in a multi-step reaction sequence. The process typically starts with the halogenation of binaphthol, followed by coupling reactions to introduce the methyl groups at the 3 and 3’ positions . Industrial production methods may involve similar catalytic processes but on a larger scale to ensure higher yields and purity.
Análisis De Reacciones Químicas
1,1’-Binaphthalene, 3,3’-dimethyl- undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced naphthalene derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated derivatives.
Aplicaciones Científicas De Investigación
1,1’-Binaphthalene, 3,3’-dimethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in catalytic asymmetric reactions, particularly in the synthesis of chiral compounds.
Biology: In biological research, this compound can be used as a fluorescent probe due to its aromatic structure, which allows it to absorb and emit light at specific wavelengths.
Medicine: Although not directly used as a drug, derivatives of 1,1’-Binaphthalene, 3,3’-dimethyl- are studied for their potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Mecanismo De Acción
The mechanism by which 1,1’-Binaphthalene, 3,3’-dimethyl- exerts its effects depends on its application. In catalytic reactions, the compound acts as a chiral ligand, coordinating with metal catalysts to create an asymmetric environment that promotes the formation of chiral products. The molecular targets and pathways involved include the coordination of the naphthalene rings with metal centers, facilitating various catalytic processes .
Comparación Con Compuestos Similares
1,1’-Binaphthalene, 3,3’-dimethyl- can be compared with other similar compounds, such as:
1,1’-Binaphthalene, 2,2’-dimethyl-: This compound has methyl groups at the 2 and 2’ positions, which can lead to different steric and electronic properties.
1,1’-Binaphthalene, 3,3’-diethyl-: The presence of ethyl groups instead of methyl groups can affect the compound’s reactivity and solubility.
1,1’-Binaphthalene, 3,3’-dibromo-: Halogenated derivatives like this one have different reactivity patterns and can be used in various substitution reactions.
The uniqueness of 1,1’-Binaphthalene, 3,3’-dimethyl- lies in its specific substitution pattern, which provides distinct steric and electronic properties that are valuable in asymmetric catalysis and other applications.
Propiedades
Número CAS |
34042-82-5 |
|---|---|
Fórmula molecular |
C22H18 |
Peso molecular |
282.4 g/mol |
Nombre IUPAC |
3-methyl-1-(3-methylnaphthalen-1-yl)naphthalene |
InChI |
InChI=1S/C22H18/c1-15-11-17-7-3-5-9-19(17)21(13-15)22-14-16(2)12-18-8-4-6-10-20(18)22/h3-14H,1-2H3 |
Clave InChI |
WSLHQYUWIBLCMQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=CC=CC=C2C(=C1)C3=CC(=CC4=CC=CC=C43)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



